![molecular formula C12H14Cl2N2O2 B262085 2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide](/img/structure/B262085.png)
2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as AMPA, and it is a derivative of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D).
Wirkmechanismus
The mechanism of action of 2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide involves the inhibition of the enzyme acetolactate synthase (ALS). ALS is an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants. By inhibiting this enzyme, 2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide prevents the growth of weeds.
Biochemical and Physiological Effects:
2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress and DNA damage in plants. Additionally, it has been shown to have neurotoxic effects in animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide in lab experiments is its high potency as a herbicide. This allows researchers to use lower concentrations of the compound, reducing the risk of toxicity. However, one of the limitations of using this compound is its potential toxicity to non-target organisms, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide. One of the primary areas of research is the development of new herbicides that are more effective and less toxic to non-target organisms. Additionally, researchers are exploring the potential use of this compound in the treatment of various diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide is a chemical compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including agriculture and medicine, make it an important compound to study. However, its potential toxicity to non-target organisms highlights the need for further research to develop safer and more effective alternatives.
Synthesemethoden
The synthesis of 2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide involves the reaction of 2,4-dichlorophenoxyacetic acid with allylamine and formaldehyde. The reaction occurs in the presence of a catalyst, which is usually a strong acid such as sulfuric acid. The resulting product is then purified using various techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of this compound is in the field of agriculture, where it is used as a herbicide to control the growth of weeds.
Eigenschaften
Produktname |
2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide |
---|---|
Molekularformel |
C12H14Cl2N2O2 |
Molekulargewicht |
289.15 g/mol |
IUPAC-Name |
2-[2,4-dichloro-6-[(prop-2-enylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-2-3-16-6-8-4-9(13)5-10(14)12(8)18-7-11(15)17/h2,4-5,16H,1,3,6-7H2,(H2,15,17) |
InChI-Schlüssel |
ZQODAPXRSUOZPP-UHFFFAOYSA-N |
SMILES |
C=CCNCC1=CC(=CC(=C1OCC(=O)N)Cl)Cl |
Kanonische SMILES |
C=CCNCC1=C(C(=CC(=C1)Cl)Cl)OCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.